molecular formula C12H15NO2 B051961 Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 119511-77-2

Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B051961
CAS No.: 119511-77-2
M. Wt: 205.25 g/mol
InChI Key: UBJMPCLTXLHGKE-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indene core structure with an ethyl ester and an amino group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amine sources.

    Esterification: The carboxylate group is esterified using ethanol in the presence of acid catalysts to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but with the carboxylate group at a different position.

    Ethyl 1-amino-2,3-dihydro-1H-indene-3-carboxylate: Another positional isomer with the carboxylate group at the third position.

Uniqueness: Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the amino and carboxylate groups can affect the compound’s ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-amino-2,3-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMPCLTXLHGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (0.617 mL, 8.465 mmol) was added dropwise to anhydrous ethanol (6 mL) cooled to −30° followed by 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid (0.300 g, 1.693 mmol) the reaction was then refluxed for 4 hours. The reaction was concentrated by rotary evaporation and diluted with water (5 mL) and the pH was adjusted to 9 with 6N aqueous sodium hydroxide. The solution was extracted with ethyl acetate (2×25 mL) and the organic extracts were washed with brine (25 mL), dried over sodium sulfate, filtered, and concentrated by rotary evaporation to afford the title compound as an oil (0.293 g, 1.43 mmol, 84%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.12 (t, J=7.17 Hz, 3 H) 1.85-2.07 (m, 1 H) 2.31 (s, 2 H) 2.51-2.66 (m, 1 H) 2.93 (t, J=6.99 Hz, 2 H) 3.90-4.21 (m, 2 H) 7.13-7.34 (m, 4 H). MS (DCI) m/z 206 (M+H)+, 223 (M+NH4)+.
Quantity
0.617 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
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Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
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Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
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Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 6
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

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